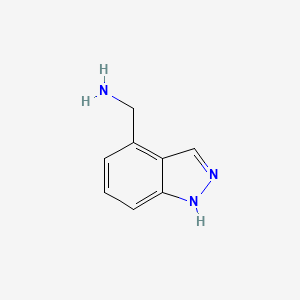

(1H-Indazol-4-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPLKICZRUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657130 | |

| Record name | 1-(1H-Indazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-72-0 | |

| Record name | 1-(1H-Indazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1H-Indazol-4-YL)methanamine chemical properties

An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4-(Aminomethyl)-1H-indazole, is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure features a bicyclic indazole core—a fusion of benzene and pyrazole rings—appended with a reactive aminomethyl group at the 4-position. The indazole moiety is recognized as a "privileged scaffold," a framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a unique combination of aromatic and basic properties conferred by the indazole ring and the primary amine, respectively. These features are critical determinants of its solubility, reactivity, and interaction with biological targets.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Aminomethyl indazole, 4-(Aminomethyl)-1H-indazole | [2][3] |

| CAS Number | 944898-72-0 | [2][3] |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [4] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area (TPSA) | 55.9 Ų (Predicted) | |

| logP | 1.15 (Predicted) |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone of many modern therapeutics, valued for its ability to form key interactions with a wide array of biological targets. Its prevalence spans drugs with anti-cancer, anti-inflammatory, and antiemetic properties.[1][6][7]

Tautomerism

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological systems.[1][8] This stability is crucial as the position of the N-H proton significantly influences the molecule's hydrogen bonding capabilities and overall electronic profile, which are key to its function as a pharmacophore.

Biological Significance

The indazole nucleus is a versatile binder, notably acting as an effective hinge-binding fragment in many kinase inhibitors.[7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for robust interactions within the ATP-binding pockets of kinases. The development of numerous indazole-containing drugs, such as Axitinib (anti-cancer) and Granisetron (antiemetic), underscores the scaffold's therapeutic importance.[1]

Synthesis and Manufacturing

The synthesis of this compound is not trivial and typically involves a multi-step sequence starting from readily available precursors. While specific, proprietary manufacturing protocols may vary, a general and logical synthetic strategy involves the construction of the indazole core followed by the installation and modification of the C4-substituent.

Generalized Synthetic Protocol

A common approach begins with a substituted o-toluidine or a related benzene derivative. The indazole ring is formed through cyclization, often involving diazotization followed by an intramolecular reaction. Once the 4-substituted indazole is formed (e.g., 4-cyano-1H-indazole or 4-nitro-1H-indazole), the final step involves the chemical reduction of the C4-substituent to the desired aminomethyl group.

Step-by-Step Generalized Methodology:

-

Indazole Ring Formation: Start with a suitable ortho-substituted aniline derivative (e.g., 2-methyl-3-nitroaniline).

-

Diazotization: Treat the starting material with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.

-

Intramolecular Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. For example, starting from 2-methyl-3-nitroaniline would yield 4-nitro-1H-indazole.

-

Reduction: The nitro group at the C4 position is then reduced to a primary amine. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or metal-acid reduction (e.g., SnCl₂ in HCl). This step yields the final product, this compound.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the primary amine of the methanamine group and the indazole ring itself. This dual reactivity makes it an exceptionally versatile building block for constructing libraries of complex molecules.

-

Primary Amine Reactivity: The aminomethyl group is a nucleophilic center that readily undergoes standard amine reactions, including N-acylation, N-alkylation, reductive amination, and sulfonylation. This serves as the primary handle for attaching various side chains and pharmacophores to explore structure-activity relationships (SAR) in drug discovery programs.

-

Indazole Ring Reactivity: The indazole ring can undergo electrophilic aromatic substitution, such as nitration and halogenation.[8] Furthermore, the pyrrolic nitrogen (N1) is nucleophilic and can be alkylated or acylated, a common strategy for modulating the compound's physicochemical properties, such as solubility and metabolic stability.

Caption: Key reactivity sites of this compound.

Analytical Characterization

Full characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques are employed, and the expected data are summarized below. While specific spectra are available from commercial suppliers, this table outlines the anticipated features.[9]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.5 ppm).- Methylene protons (-CH₂-) (singlet, ~3.9-4.1 ppm).- Amine protons (-NH₂) (broad singlet, variable shift).- Indazole N-H proton (broad singlet, ~10-13 ppm). |

| ¹³C NMR | - Aromatic carbons (~110-140 ppm).- Aliphatic methylene carbon (-CH₂-) (~40-45 ppm). |

| IR (Infrared Spectroscopy) | - N-H stretching (amine and indazole, broad, ~3100-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- Aromatic C=C stretching (~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak [M+H]⁺ at m/z ≈ 148.09. |

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[] Its value lies in the strategic combination of the biologically relevant indazole core and a synthetically versatile primary amine handle.

-

Scaffold for Kinase Inhibitors: Given the indazole core's proven utility as a hinge-binder, this compound is an ideal starting point for developing novel kinase inhibitors for oncology and inflammatory diseases.

-

Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then optimized into potent leads.

-

Combinatorial Chemistry: The reactive amine group is well-suited for high-throughput synthesis of compound libraries, enabling the rapid exploration of chemical space around the indazole scaffold to discover novel bioactive agents, such as inhibitors of the PD-1/PD-L1 pathway.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While specific toxicity data for this compound is limited, data from structurally related analogs provide guidance.

-

Hazard Identification: Based on related compounds like (1H-indazol-4-yl)methanol and its bromo-derivative, this compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][12]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust and direct contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

References

- ChemScene. (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride. CS-0444771.

- KISHIDA CHEMICAL CO., LTD. (2025). (1-Ethyl-1H-imidazol-4-yl)

- ChemicalBook. (2025).

- Guidechem. 1-Methyl-1H-indazol-4-ylamine 77894-69-0.

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- PubChem. (1H-indazol-4-yl)methanol. CID 22661249.

- PubChem. 1H-Indazol-4-amine, 1-methyl-. CID 153838.

- BLD Pharm. This compound. 944898-72-0.

- PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. CID 2795114.

- Synthesis of 1H-Indazoles via Silver(I)

- BLDpharm. (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride. 1334405-46-7.

- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Organic Chemistry Portal. Indazole synthesis.

- PubMed Central (PMC) - NIH. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- The Royal Society of Chemistry.

- BLDpharm. (1-Methyl-1H-indazol-4-yl)methanamine. 1144044-68-7.

- P&S Chemicals.

- National Institutes of Health (NIH). (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)

- BOC Sciences. 1-(1H-Indazol-4-yl)ethanamine. CAS 1159511-31-5.

- Sigma-Aldrich. 4-(Aminomethyl)-6-bromo-1H-indazole 97%.

- ChemUniverse. This compound DIHYDROCHLORIDE.

- ChemicalBook. 4-Aminomethyl indazole. 944898-72-0.

- ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

- PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.

- MDPI. (2023).

- Taylor & Francis. Indazole – Knowledge and References.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-Aminomethyl indazole | 944898-72-0 [chemicalbook.com]

- 4. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)-6-bromo-1H-indazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. 944898-72-0|this compound|BLD Pharm [bldpharm.com]

- 11. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to the Synthesis of (1H-Indazol-4-YL)methanamine: Protocols and Mechanistic Insights

Introduction: The Significance of (1H-Indazol-4-YL)methanamine in Modern Drug Discovery

This compound is a pivotal molecular scaffold in contemporary medicinal chemistry. Its rigid bicyclic structure, coupled with the versatile primary amine functionality at the 4-position, provides an excellent platform for the development of highly specific and potent therapeutic agents. This guide offers an in-depth exploration of the synthetic routes to this valuable building block, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind two primary synthetic pathways, providing detailed, step-by-step protocols and elucidating the mechanistic underpinnings of each transformation. The aim is to equip the reader with not only a practical set of instructions but also a deeper understanding of the chemical principles that govern these syntheses.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several angles. This guide will focus on two robust and scientifically validated strategies, each commencing from a different precursor and offering distinct advantages. The first, and more direct, route begins with the construction of the indazole core, followed by functional group manipulation at the C4 position. The second, alternative pathway involves the synthesis of a pre-functionalized precursor which is then cyclized to form the desired indazole.

Part 1: Synthesis via Functionalization of the Indazole Core

This primary synthetic route is a three-step process that begins with the synthesis of 4-amino-1H-indazole, followed by the introduction of a cyano group via a Sandmeyer reaction, and culminates in the reduction of the nitrile to the target primary amine.

Logical Workflow for Synthesis via Indazole Core Functionalization

Caption: Workflow for the synthesis of this compound starting from a substituted o-toluidine derivative.

Step 1: Synthesis of 4-Amino-1H-indazole

The synthesis of the indazole ring system is a foundational step in heterocyclic chemistry.[1] A common and effective method involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the preparation of 4-amino-1H-indazole, a suitable starting material is 2-methyl-3-nitroaniline.

Experimental Protocol: Synthesis of 4-Amino-1H-indazole

-

Diazotization:

-

Dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Reductive Cyclization:

-

In a separate vessel, prepare a solution of sodium sulfite (or a similar reducing agent) in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

The resulting mixture contains 4-nitro-1H-indazole.

-

-

Reduction of the Nitro Group:

-

Isolate the crude 4-nitro-1H-indazole.

-

Reduce the nitro group to a primary amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a metal-acid system (e.g., tin and hydrochloric acid).

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

-

Purification:

-

Purify the crude 4-amino-1H-indazole by column chromatography or recrystallization to obtain a white to pale yellow solid.[2]

-

Step 2: Sandmeyer Reaction for the Synthesis of 4-Cyano-1H-indazole

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic primary amine to a variety of functional groups via a diazonium salt intermediate.[3][4] In this step, the amino group of 4-amino-1H-indazole is converted to a cyano group.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization of 4-Amino-1H-indazole:

-

Suspend 4-amino-1H-indazole (1 equivalent) in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude 4-cyano-1H-indazole by column chromatography on silica gel.

-

Step 3: Reduction of 4-Cyano-1H-indazole to this compound

The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine. This can be achieved using several powerful reducing agents. Two common and effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Protocol 3A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[5]

Experimental Protocol:

-

Reaction Setup:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Nitrile:

-

Dissolve 4-cyano-1H-indazole (1 equivalent) in anhydrous THF.

-

Slowly add the nitrile solution to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

-

Reaction and Quenching:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]

-

-

Work-up and Purification:

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

-

Protocol 3B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the need for a hazardous quenching procedure.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve 4-cyano-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

-

Hydrogenation:

-

Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture (e.g., to 50-80 °C).

-

Monitor the reaction by observing the uptake of hydrogen.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and carefully filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product as described in Protocol 3A.

-

| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |

| Reagent | Strong, non-selective reducing agent | Milder, more selective |

| Conditions | Anhydrous, inert atmosphere required | Hydrogen pressure, elevated temperature |

| Work-up | Hazardous quenching step | Simple filtration of catalyst |

| Safety | Highly reactive with water and protic solvents | Flammable hydrogen gas under pressure |

| Substrate Tolerance | Can reduce other functional groups | Generally more functional group tolerant |

Part 2: Alternative Synthesis via (1H-Indazol-4-yl)methanol

An alternative and equally viable route to this compound involves the initial synthesis of (1H-indazol-4-yl)methanol, which is then converted to the target amine.

Logical Workflow for Synthesis via (1H-Indazol-4-yl)methanol

Caption: Workflow for the synthesis of this compound starting from 4-methyl-1H-indazole.

Step 1 & 2: Synthesis of (1H-Indazol-4-yl)methanol

This intermediate can be prepared from 4-methyl-1H-indazole via oxidation to the corresponding aldehyde, followed by reduction to the alcohol. Alternatively, direct hydroxymethylation of the indazole ring has been reported, though regioselectivity can be a challenge.

Experimental Protocol: Synthesis of (1H-Indazol-4-yl)methanol

-

Oxidation of 4-Methyl-1H-indazole:

-

Oxidize 4-methyl-1H-indazole to 1H-indazole-4-carbaldehyde using a suitable oxidizing agent like selenium dioxide (SeO₂).

-

Purify the resulting aldehyde.

-

-

Reduction to the Alcohol:

-

Dissolve 1H-indazole-4-carbaldehyde in a protic solvent like methanol or ethanol.

-

Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Stir the reaction at room temperature until complete.

-

Quench the reaction with water and extract the product.

-

Purify the crude (1H-indazol-4-yl)methanol.

-

Step 3: Conversion of (1H-Indazol-4-yl)methanol to this compound

The conversion of the primary alcohol to a primary amine can be achieved through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.

Experimental Protocol:

-

Activation of the Hydroxyl Group:

-

Dissolve (1H-indazol-4-yl)methanol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by methanesulfonyl chloride to form the corresponding mesylate.

-

-

Azide Displacement:

-

Without isolation of the mesylate, add sodium azide to the reaction mixture and stir at room temperature or with gentle heating until the displacement is complete.

-

-

Reduction of the Azide:

-

Isolate the crude 4-(azidomethyl)-1H-indazole.

-

Reduce the azide to the primary amine using either lithium aluminum hydride in THF or catalytic hydrogenation (H₂ with Pd/C).

-

-

Purification:

-

Purify the final product, this compound, as previously described.

-

Protecting Group Strategies

For certain transformations, particularly those involving strong bases or nucleophiles, protection of the indazole nitrogen may be necessary to prevent side reactions and improve yields. Common protecting groups for indazoles include the Boc (tert-butyloxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate, and the SEM (2-(trimethylsilyl)ethoxymethyl) group.[7] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to subsequent synthetic steps. Deprotection is typically achieved under acidic or fluoride-mediated conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and purification techniques. The two primary routes outlined in this guide, proceeding either through functionalization of the indazole core or via a pre-functionalized precursor, both offer reliable and scalable methods for obtaining this important building block. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.

References

-

Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. [Link]

-

ChemBK. (2024). 4-AMINO (1H)INDAZOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. Retrieved from [Link]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Chang, M. Y., Chen, T. L., & Chen, S. T. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2953-2961. [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Arkivoc, 2004(3), 43-52. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Ali, I., Wani, W. A., & Haque, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6428. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wang, C., & Glorius, F. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(2), 285-295. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

-

Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., ... & Wang, J. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(10), 2552-2555. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-143. [Link]

- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Claramunt, R. M., Bouissane, L., Elguero, J., & Foces-Foces, C. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4649-4660. [Link]

-

ChemUniverse. (n.d.). (1H-INDAZOL-4-YL)METHANOL [P71025]. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-143. [Link]

-

Alley, W. M., Hamdem, M. A., & Finke, R. G. (2010). Iridium Ziegler-type Hydrogenation Catalysts Made From [(1,5-COD)Ir(mu-O2C8H15)]2 and AlEt3. Journal of the American Chemical Society, 132(37), 12849-12865. [Link]

-

Choi, J. H., Kim, N., & Lee, Y. (2019). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. Catalysis Today, 324, 110-116. [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation and Solvent Effect. Retrieved from [Link]

Sources

(1H-Indazol-4-YL)methanamine IUPAC name and structure.

An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, robust synthetic methodologies, and strategic applications in drug development. Tailored for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. Among these, the indazole ring system (also known as benzopyrazole) has garnered significant attention for its versatile biological activities and favorable physicochemical properties.[2] Structurally, indazole exists in tautomeric forms, with the 1H-tautomer generally being more stable and thus more prevalent in drug candidates.[2]

The strategic placement of functional groups on the indazole core allows for the fine-tuning of molecular interactions with biological targets. The aminomethyl group at the 4-position, as seen in this compound, provides a key reactive handle and a basic nitrogen center. This feature is crucial for forming salt bridges, hydrogen bonds, and other key interactions within protein binding pockets, making it an invaluable synthon for constructing targeted therapeutics.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Chemical Identity

-

Systematic IUPAC Name: this compound[3]

-

Common Synonyms: 4-Aminomethyl-1H-indazole[4], 4-Aminomethyl indazole[3][5]

-

Molecular Formula: C₈H₉N₃[3]

-

SMILES: NCc1cccc2[nH]ncc12

Chemical Structure

The structure consists of a bicyclic indazole ring with a methanamine (-CH₂NH₂) substituent at the C4 position.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Reference |

| Molecular Weight | 147.18 g/mol | [6] |

| Chemical Formula | C₈H₉N₃ | [3] |

| Appearance | Solid (predicted) | - |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Synthesis and Characterization

The synthesis of this compound is not commonly detailed in primary literature as a final product but rather as a crucial intermediate. The most logical and efficient synthetic routes originate from commercially available indazole precursors.

Retrosynthetic Analysis and Strategy

A common retrosynthetic approach involves the reduction of a nitrogen-containing functional group at the 4-position, such as a nitrile or an oxime. The nitrile pathway is often preferred due to the stability of the intermediate and the high efficiency of its reduction. The synthesis begins with a suitable precursor like 4-cyano-1H-indazole or can be adapted from the corresponding 4-(chloromethyl)-1H-indazole.[8]

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Reduction of 4-Cyano-1H-indazole

This protocol describes a robust method for synthesizing the target compound via the reduction of 4-cyano-1H-indazole. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate; its high reactivity ensures complete conversion of the nitrile to the primary amine, a transformation where milder reagents like sodium borohydride would fail.

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 4-cyano-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying purification significantly compared to an acid quench.

-

Extraction & Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol/ammonia gradient to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: Expect characteristic aromatic proton signals for the indazole ring, a singlet for the benzylic -CH₂- group, and a broad singlet for the -NH₂ protons (which can exchange with D₂O).

-

¹³C NMR: Aromatic carbons will appear in the 110-140 ppm range, with the benzylic carbon signal appearing further upfield.

-

Mass Spectrometry (MS): The ESI+ spectrum should show a prominent [M+H]⁺ peak at m/z 148.1.

-

Infrared (IR) Spectroscopy: Look for N-H stretching vibrations (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The primary amine serves as a nucleophile or a basic anchor point.

Role as a Key Building Block in Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The indazole moiety is a well-established hinge-binding motif. The aminomethyl group at the C4 position can be used to introduce a side chain that extends into the solvent-exposed region, allowing for modulation of solubility, selectivity, and pharmacokinetic properties.

Caption: Role of the this compound scaffold in a kinase inhibitor.

This modular design allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By reacting this compound with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, chemists can systematically explore the chemical space around the core scaffold to optimize potency and selectivity.

Safety, Handling, and Storage

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[6][7]

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the reactive aminomethyl handle, provides a reliable and versatile platform for the synthesis of sophisticated molecular architectures. Understanding its synthesis, properties, and safe handling is essential for any research program aiming to leverage the proven therapeutic potential of the indazole scaffold. As drug discovery continues to target increasingly complex biological systems, the strategic utility of such well-characterized building blocks will only continue to grow.

References

-

P&S Chemicals. This compound Product Information. [Link]

-

PubChem. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838. [Link]

-

PubChem. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249. [Link]

-

PubChem. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421. [Link]

-

Pharmaffiliates. 1-(1-Methylethyl)-1H-indazole-4-methanamine | CAS No : 1785060-69-6. [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

HDH Pharma Inc. 4-(chloromethyl)-1H-indazole, min 97%, 1 gram. [Link]

-

ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

-

ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pschemicals.com [pschemicals.com]

- 4. 944898-72-0・4-(アミノメチル)-1H-インダゾール・4-(Aminomethyl)-1H-indazole【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 4-Aminomethyl indazole | 944898-72-0 [chemicalbook.com]

- 6. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1H-Indazol-4-YL)methanamine: A Technical Guide for Researchers

(1H-Indazol-4-YL)methanamine is a heterocyclic amine built upon the indazole scaffold. This guide provides an in-depth overview of its chemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development. The indazole core is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [4] |

| Molecular Weight | 147.18 g/mol | [4] |

| CAS Number | 944898-72-0 | [4] |

The structure of this compound, characterized by a methanamine group at the 4-position of the 1H-indazole ring, is a key determinant of its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of indazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core bicyclic ring system.[1][5] The synthesis of this compound typically involves the introduction of a protected aminomethyl group or the reduction of a nitrile or oxime at the 4-position of a pre-formed indazole ring.

A general synthetic approach is outlined below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route could involve the following steps, adapted from established methodologies for indazole synthesis:[6][7]

-

Formation of the Indazole Core: Starting from an appropriately substituted ortho-nitrotoluene, a reduction of the nitro group to an amine followed by diazotization and intramolecular cyclization can yield the 1H-indazole scaffold.

-

Functionalization at the 4-position: The indazole core can be functionalized at the 4-position, for instance, through nitration followed by reduction to an amino group.

-

Conversion to the Methanamine: The amino group at the 4-position can be converted to a nitrile via a Sandmeyer reaction. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, the CH₂ protons of the methanamine group, and the NH protons of the indazole and amine groups.

-

¹³C NMR spectroscopy would reveal the distinct carbon signals of the indazole core and the methylene carbon.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 147.18.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the amine and indazole, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the aromatic system.

Applications in Research and Drug Discovery

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2]

This compound, with its reactive primary amine, serves as a valuable building block for the synthesis of more complex molecules. The amine functionality allows for a variety of chemical modifications, such as amide bond formation, reductive amination, and the introduction of diverse substituents. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs.[9][10]

For instance, the amine group can be used to link the indazole core to other pharmacophores or to introduce functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The position of the methanamine group at the 4-position also influences the spatial arrangement of substituents, which can be critical for binding to biological targets.

Conclusion

This compound is a key chemical entity with a well-defined molecular formula and weight. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the versatile indazole core and a reactive primary amine makes it a highly valuable building block for the development of novel therapeutic agents and other advanced materials. Researchers and scientists in the field of drug discovery will find this compound to be a significant starting point for the exploration of new chemical space and the development of innovative molecular entities.

References

-

PubChem. (1H-indazol-4-yl)methanol. [Link]

-

PubChem. 1H-Indazol-4-amine, 1-methyl-. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

-

Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.... [Link]

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 944898-72-0|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 10. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1H-indazole derivatives.

An In-Depth Technical Guide to the Biological Activity of 1H-Indazole Derivatives

Executive Summary

The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, is thermodynamically more stable than its 2H-indazole tautomer, making it the predominant form in biological systems.[1][2] While sparsely found in nature, synthetic 1H-indazole derivatives have demonstrated a vast therapeutic potential, leading to the development of several FDA-approved drugs for various diseases.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of 1H-indazole derivatives. It delves into the core mechanisms of action, presents detailed experimental protocols for their evaluation, summarizes key quantitative data, and explores promising synthetic strategies, grounding all claims in authoritative scientific literature.

Chapter 1: The 1H-Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The 1H-indazole ring system perfectly embodies this concept. Its unique electronic properties, arising from the two nitrogen atoms in the pyrazole ring fused to a benzene ring, allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility has enabled the development of indazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for cancer), Bendazac, and Benzydamine (anti-inflammatory agents) highlight the clinical success of this scaffold.[1][4]

Chapter 2: Synthetic Strategies for 1H-Indazole Derivatives

The construction of the 1H-indazole core is a critical step in the development of new therapeutic agents. A variety of synthetic methods have been established, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[2][5][6] Recent advancements have focused on improving efficiency, scalability, and safety, with flow chemistry emerging as a particularly powerful technique.[7]

Detailed Protocol: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes

This protocol describes a versatile and scalable one-step synthesis of substituted 1H-indazoles, which is advantageous for its operational simplicity and safety, especially when compared to traditional batch synthesis.[7]

Causality: Flow chemistry offers precise control over reaction parameters like temperature and residence time. The small reactor volume at any given moment significantly mitigates the risks associated with potentially exothermic reactions or unstable intermediates, enhancing process safety and reproducibility.[7]

Experimental Protocol:

-

Solution Preparation:

-

Prepare Solution A: Dissolve the selected o-fluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP).

-

Prepare Solution B: Dissolve the corresponding hydrazine (e.g., hydrazine hydrate, 2.0 eq.) in the same solvent.

-

-

System Setup:

-

Assemble a flow chemistry system consisting of two pumps, a T-mixer, and a heated reactor coil (e.g., a PFA or stainless steel coil).

-

Set the reactor temperature to the optimized condition (e.g., 180-220 °C).

-

Set the system back pressure to a level sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 10 bar).

-

-

Reaction Execution:

-

Pump Solution A and Solution B at equal flow rates into the T-mixer.

-

The combined stream flows through the heated reactor coil, where the cyclization reaction occurs. The residence time is controlled by the total flow rate and the reactor volume.

-

Allow the system to reach a steady state (typically after three reactor volumes) before collecting the product.

-

-

Work-up and Purification:

-

Collect the reactor output into a flask containing water to precipitate the crude product.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole derivative.[7]

-

Caption: Workflow for the one-step continuous flow synthesis of 1H-indazoles.[7]

Chapter 3: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1H-indazole scaffold is a prominent feature in many anticancer agents, primarily due to its effectiveness as a hinge-binding fragment in various protein kinases.[8][9]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer. Many 1H-indazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][9][10]

For instance, certain 1H-indazole derivatives act as inhibitors of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis.[10] By inhibiting ASK1, these compounds can suppress the downstream phosphorylation of p38 and JNK, thereby modulating stress-induced apoptosis in cancer cells.[10]

Caption: Inhibition of the ASK1-p38/JNK signaling pathway by 1H-indazole derivatives.

Mechanism of Action: Induction of Apoptosis via p53/MDM2 Pathway

Beyond kinase inhibition, some 1H-indazole derivatives can induce apoptosis by targeting protein-protein interactions. One such mechanism involves the p53/MDM2 pathway.[8][11] The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Certain indazole compounds can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers cell cycle arrest and apoptosis.[11]

Caption: Disruption of the p53-MDM2 interaction by 1H-indazole derivatives.

Quantitative Analysis of Anticancer Potency

The anticancer activity of 1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class/Example | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |

| Indazole-3-amine Deriv. (6o) | p53/MDM2 Pathway | K562 (Leukemia) | 5.15 | [8][11][12][13] |

| 1H-Indazole Derivative (109) | EGFR Kinase | H1975 (NSCLC) | 0.0053 | [1] |

| Pan-Pim Kinase Inhibitor (82a) | Pim-1 Kinase | (Biochemical) | 0.0004 | [1] |

| FGFR Inhibitor (106) | FGFR1-3 Kinase | (Biochemical) | 0.8 - 4.5 | [1] |

| 6-aminoindazole Deriv. (9f) | Not Specified | HCT116 (Colorectal) | 14.3 | [14] |

Experimental Protocols for Anticancer Evaluation

Trustworthiness: The MTT assay is a standardized colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. Its reliability stems from the direct correlation between mitochondrial activity (conversion of MTT to formazan) and the number of living cells.

-

Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives (e.g., from 0.625 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8][15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[15]

Expertise: The choice of an immunodeficient mouse model (e.g., nude or SCID) is critical as it prevents the rejection of implanted human cancer cells, allowing for the evaluation of a compound's direct antitumor efficacy in a living system.[16]

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunodeficient mice.[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Group Randomization: Randomize mice into a vehicle control group and treatment groups receiving different doses of the 1H-indazole derivative.

-

Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily).[16]

-

Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Chapter 4: Anti-inflammatory Properties: Modulation of the Inflammatory Cascade

Several 1H-indazole derivatives have been identified as potent anti-inflammatory agents, with some, like Benzydamine, being used clinically.[1][4]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[17] The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[17][18] Certain 1H-indazole derivatives are effective and selective inhibitors of COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17][19][20]

Caption: The role of 1H-indazole derivatives in inhibiting the COX-2 pathway.

Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed both in vitro through enzyme inhibition assays and in vivo using animal models of inflammation.

| Compound | Assay | Result | Reference |

| 5-Aminoindazole | In vitro COX-2 Inhibition | IC₅₀ = 12.32 µM | [18] |

| Indazole | In vitro COX-2 Inhibition | IC₅₀ = 23.42 µM | [18] |

| 5-Aminoindazole | In vivo Paw Edema (100 mg/kg) | 83.09% inhibition | [18] |

| Indazole | In vivo Paw Edema (100 mg/kg) | 61.03% inhibition | [18] |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) | In vivo Paw Edema (30 mg/kg) | Significant inhibition, comparable to Etoricoxib | [21] |

Experimental Protocol for Anti-inflammatory Assessment

Expertise: This is a classic and highly reproducible model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation over several hours.

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[16]

-

Grouping: Divide animals into groups: a vehicle control group, a positive control group (e.g., Diclofenac or Etoricoxib, 10 mg/kg), and test groups receiving various doses of the 1H-indazole derivative (e.g., 25, 50, 100 mg/kg).[16][18][21]

-

Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[16]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Chapter 5: Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1H-indazole derivatives have shown promising activity against a range of bacteria and fungi.[2][3]

Mechanism of Action: FtsZ Inhibition

A key bacterial target is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin.[22] FtsZ is essential for bacterial cell division, as it polymerizes to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. Certain 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors, making them attractive candidates for new antibacterial drugs.[22]

Caption: General workflow for antimicrobial susceptibility testing (MIC determination).

Quantitative Analysis of Antimicrobial Spectrum

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class/Example | Organism | MIC (µg/mL) | Reference |

| Indazole-Benzimidazole Hybrid (M6) | Staphylococcus aureus | 3.90 | [23] |

| Indazole-Benzimidazole Hybrid (M6) | Saccharomyces cerevisiae | 1.95 | [23] |

| 4-bromo-1H-indazole Deriv. (9) | Streptococcus pyogenes | 4 | [22] |

| 5-nitro-1H-indazole Deriv. (75) | Pseudomonas aeruginosa | 18.29 | [2] |

| Pyrazoline Deriv. (9) | MRSA | 4 | [24] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Trustworthiness: This method, standardized by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for quantitative antimicrobial susceptibility testing. It provides a reliable and reproducible MIC value.

-

Compound Preparation: Dissolve the 1H-indazole derivatives in DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microplate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range might be 1 to 256 µg/mL.[24]

-

Inoculum Preparation: Grow microbial strains overnight. Dilute the culture to achieve a standardized inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[24]

-

Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[24]

Chapter 6: Neuroprotective Effects: A Frontier in Neurodegenerative Disease

1H-indazole derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][25][26][27]

Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme in the brain that metabolizes neurotransmitters like dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor symptoms. Inhibiting MAO-B increases the synaptic concentration and lifespan of dopamine, providing symptomatic relief. Several 1H-indazole derivatives have been designed as potent and selective MAO-B inhibitors.[25][27][28]

Caption: MAO-B inhibition by 1H-indazole derivatives increases dopamine levels.

Quantitative Analysis of Neuroprotective Potential

The potency of these compounds is measured by their ability to inhibit human MAO-B (hMAO-B) in vitro.

| Compound Class/Example | Target | IC₅₀ | Reference |

| 1,2,4-Oxadiazole-Indazole Hybrid (20) | hMAO-B | 52 nM | [25][28] |

| Pyrimido[1,2-b]indazole (4i) | hMAO-B | (Potent, value not specified) | [27] |

Experimental Protocol for Neuroprotection Assays

Expertise: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model in neuroscience research. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or H₂O₂, mimicking the oxidative stress observed in neurodegenerative diseases.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12).

-

Seeding: Seed cells in 96-well plates and allow them to attach.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 1H-indazole derivative for a defined period (e.g., 2 hours).

-

Induction of Toxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (to model Parkinson's) or H₂O₂ (to model oxidative stress), for 24 hours.[27][28]

-

Viability Assessment: Assess cell viability using a standard method like the MTT assay (as described in Protocol 3.4.1) or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to cells exposed to the toxin alone.

Chapter 7: Conclusion and Future Perspectives

The 1H-indazole scaffold has unequivocally established its role as a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. The diverse mechanisms of action—from kinase and enzyme inhibition to the modulation of protein-protein interactions—underscore its therapeutic versatility. The successful clinical application of several indazole-based drugs provides a strong validation for continued research in this area.[1][2]

Future efforts should focus on several key areas. The development of more selective inhibitors will be crucial to minimize off-target effects and improve safety profiles. Exploring novel biological targets beyond the well-trodden path of kinases and COX enzymes could unlock new therapeutic applications. Furthermore, the integration of advanced synthetic methodologies, such as flow chemistry and photocatalysis, will be essential for the rapid and efficient construction of diverse chemical libraries.[2][7] As our understanding of disease biology deepens, the rational, structure-guided design of new 1H-indazole derivatives will continue to be a highly productive strategy for developing the next generation of innovative medicines.

References

- BenchChem. (2025). Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles. BenchChem.

- OUCI. (n.d.).

-

Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. PubMed Central. [Link]

-

Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Royal Society of Chemistry. [Link]

- Research Square. (2023).

-

Li, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4097. PubMed Central. [Link]

-

Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113788. PubMed. [Link]

-

Li, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4097. PubMed. [Link]

-

Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1839-1853. PubMed Central. [Link]

- Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.

- Nanaware, R. B., et al. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. International Journal of Applied Pharmaceutics.

-

Balakumar, C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(12), HC01-HC04. PubMed Central. [Link]

- Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. UCSF.

-

RSC Publishing. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. [Link]

- SciSpace. (2024). (PDF)

- Institute of Crystallography - IC - CNR. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.

- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. Bentham Science Publishers.

- ResearchGate. (2025). An efficient synthesis of 1- H indazoles | Request PDF.

-

Wang, Y., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Neuroscience Letters, 634, 48-54. PubMed. [Link]

-

Liu, H., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 315-326. PubMed. [Link]

- ResearchGate. (2024). (PDF)

-

Fishwick, C. W. G., et al. (2009). Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. Journal of Medicinal Chemistry, 52(11), 3323-3326. PubMed. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors | Request PDF.

-

Abarbri, M., et al. (2021). Pyrimido[1,2-b]indazole derivatives: Selective inhibitors of human monoamine oxidase B with neuroprotective activity. European Journal of Medicinal Chemistry, 209, 112911. PubMed. [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]

-

Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 42, 128059. NIH. [Link]

- Kumar, V., et al. (2022). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hacettepe University Journal of the Faculty of Pharmacy. Hep Journals.

- BenchChem. (2025).

-

Gueddou, A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(10), 2297. MDPI. [Link]

-

Li, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4097. MDPI. [Link]

-

Panda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Organic Chemistry, 26(11), 1083-1094. PubMed. [Link]

-

Cilibrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 432. MDPI. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. journal.hep.com.cn [journal.hep.com.cn]

- 22. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]